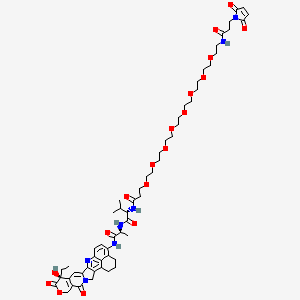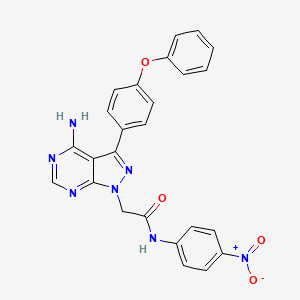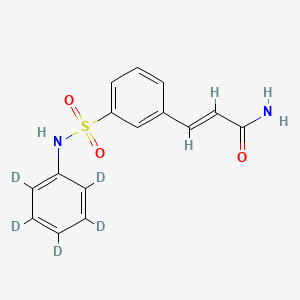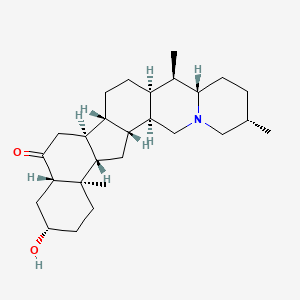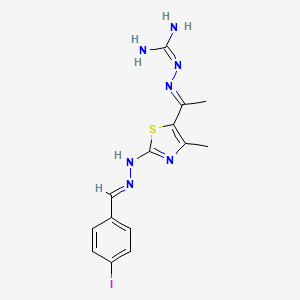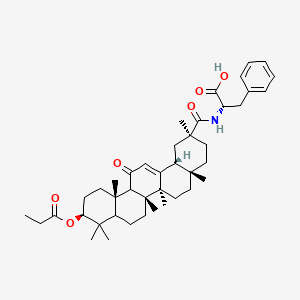
Anticancer agent 59
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 59 is a potent inhibitor active against various cancer cell lines, particularly demonstrating efficacy in A549 cells with an IC50 value of 0.2 μM. It prompts apoptosis, elevates calcium ions and reactive oxygen species levels within cancer cells, and markedly reduces mitochondrial membrane potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 59 involves the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at 80°C . This reaction yields 1-(2,4-dimethylquinoline-3-yl)ethenone, which is a key intermediate in the production of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions: Anticancer agent 59 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its anticancer properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, enhancing the compound’s stability and activity.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific atoms or groups within the molecule.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which exhibit enhanced anticancer activity and improved pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Anticancer agent 59 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of quinoline derivatives.
Biology: Investigated for its ability to induce apoptosis and modulate cellular pathways in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including lung, breast, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations
Wirkmechanismus
Anticancer agent 59 exerts its effects by inducing apoptosis in cancer cells. It elevates intracellular calcium ions and reactive oxygen species levels, leading to mitochondrial membrane potential disruption. This results in the activation of apoptotic pathways and subsequent cell death. The compound targets specific molecular pathways, including the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
Anticancer agent 59 is unique compared to other similar compounds due to its specific mechanism of action and high efficacy against A549 cells. Similar compounds include:
Quinazoline Derivatives: Such as erlotinib and gefitinib, which target tyrosine kinases and are used in cancer treatment.
Anthraquinones: Known for their anticancer properties and used as core structures in various anticancer agents.
Coumarin Derivatives: Promising pharmacophores for developing novel anticancer drugs.
This compound stands out due to its unique ability to elevate calcium ions and reactive oxygen species levels, leading to apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C42H59NO6 |
|---|---|
Molekulargewicht |
673.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,4aS,6aS,6bR,10S,12aS,14bR)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-10-propanoyloxy-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C42H59NO6/c1-9-33(45)49-32-16-17-40(6)31(37(32,2)3)15-18-42(8)34(40)30(44)24-27-28-25-39(5,20-19-38(28,4)21-22-41(27,42)7)36(48)43-29(35(46)47)23-26-13-11-10-12-14-26/h10-14,24,28-29,31-32,34H,9,15-23,25H2,1-8H3,(H,43,48)(H,46,47)/t28-,29-,31?,32-,34?,38+,39-,40-,41+,42+/m0/s1 |
InChI-Schlüssel |
AXZSSMDRNOIRRM-UBAYNRRLSA-N |
Isomerische SMILES |
CCC(=O)O[C@H]1CC[C@]2(C(C1(C)C)CC[C@@]3(C2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)C)C)C)C |
Kanonische SMILES |
CCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)NC(CC6=CC=CC=C6)C(=O)O)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


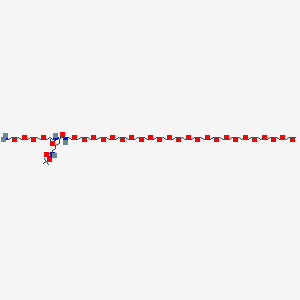
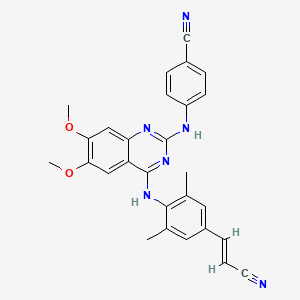
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12416147.png)
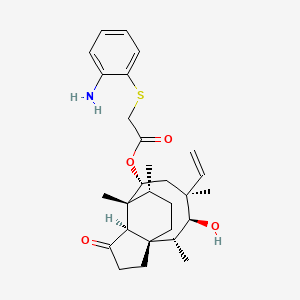
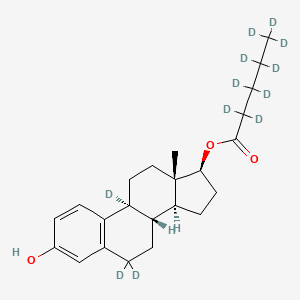
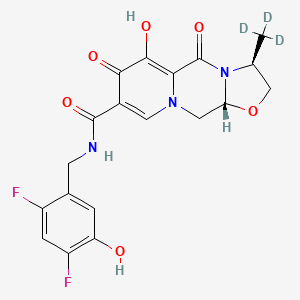
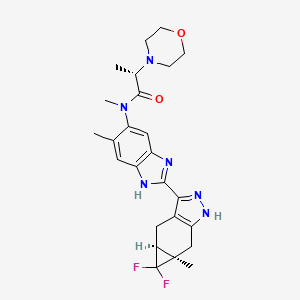
![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)

